Product packaging for Methyl 4-cyanopiperidine-4-carboxylate(Cat. No.:CAS No. 1206228-82-1)

Methyl 4-cyanopiperidine-4-carboxylate

Cat. No.: B1376740
CAS No.: 1206228-82-1
M. Wt: 168.19 g/mol
InChI Key: GNKQILAUTUVSDE-UHFFFAOYSA-N
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Description

Methyl 4-cyanopiperidine-4-carboxylate (CAS 1206228-82-1) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features both a nitrile and an ester functional group on the piperidine ring, making it a versatile building block for the construction of more complex molecules . The piperidine scaffold is a common motif in pharmaceuticals and biologically active compounds . As a high-quality reference standard, it is supplied for research and development purposes only. This product is not intended for diagnostic or therapeutic uses. Chemical Data: CAS Number: 1206228-82-1 Molecular Formula: C8H12N2O2 Molecular Weight: 168.19 g/mol Storage: Recommended to be kept in a dark place, under an inert atmosphere, and stored in a freezer at -20°C . Safety Information: Hazard Statements: H302 (Harmful if swallowed) . Precautionary Statements: P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a poison center or doctor/physician if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B1376740 Methyl 4-cyanopiperidine-4-carboxylate CAS No. 1206228-82-1

Properties

IUPAC Name

methyl 4-cyanopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKQILAUTUVSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

MCPCC can be synthesized through several methods:

  • From Piperidine Derivatives :
    • Reaction of piperidine-4-carboxamide with phosphorus oxychloride to form 4-cyanopiperidine, followed by esterification with methanol.
  • Industrial Production :
    • Large-scale synthesis involves controlled conditions to ensure high yield and purity, often utilizing anhydrous solvents and precise temperature management.

Medicinal Chemistry

MCPCC serves as an important intermediate in the synthesis of various pharmaceuticals:

  • Antimicrobial Agents : It has been used in the development of compounds exhibiting antimicrobial properties.
  • Antitumor Activity : Derivatives of MCPCC have shown potential as antitumor agents, particularly through mechanisms involving protein kinase inhibition.
  • Neuroprotective Properties : Novel triazole-pyrimidine hybrids synthesized from MCPCC have demonstrated neuroprotective and anti-inflammatory effects.

Organic Synthesis

MCPCC is utilized as a building block for the synthesis of:

  • Heterocyclic Compounds : It plays a crucial role in creating complex heterocycles that possess diverse biological activities.
  • Polymeric Matrices : Researchers are exploring its use in designing new polymeric materials for biomedical applications.

MCPCC exhibits notable biological activities:

  • Antitubercular Activity : Studies indicate promising results against tuberculosis, highlighting its potential as a therapeutic agent.
  • Protein Kinase Inhibition : MCPCC has been identified as an inhibitor of specific protein kinases involved in cancer signaling pathways, making it a candidate for further oncology research.

Antitubercular Studies

Research has shown that derivatives of MCPCC exhibit potent antitubercular activity in vitro, suggesting a viable pathway for developing new treatments against tuberculosis.

Protein Kinase Inhibition

A study highlighted that MCPCC significantly inhibits protein kinase B (PKB), which is crucial in various cancer signaling pathways. This inhibition was characterized by high selectivity over other kinases, indicating its potential for targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-cyanopiperidine-4-carboxylate with structurally related piperidine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₈H₁₂N₂O₂ 4-CN, 4-COOCH₃ 168.19 High reactivity in nucleophilic additions; potential protease inhibition; intermediate in drug synthesis.
Ethyl 4-cyanopiperidine-4-carboxylate C₉H₁₄N₂O₂ 4-CN, 4-COOCH₂CH₃ 182.22 Increased lipophilicity vs. methyl ester; used in antipsychotic drug precursors.
Methyl 4-methylpiperidine-4-carboxylate C₈H₁₅NO₂ 4-CH₃, 4-COOCH₃ 157.21 Reduced polarity; explored for neuroactive properties (e.g., dopamine receptor modulation).
Methyl 4-propan-2-ylpiperidine-4-carboxylate C₁₀H₁₉NO₂ 4-isopropyl, 4-COOCH₃ 185.27 Steric hindrance limits enzyme binding; studied for anti-inflammatory effects.
Methyl 1-acetylpiperidine-4-carboxylate C₉H₁₅NO₃ 1-acetyl, 4-COOCH₃ 201.22 Decreased basicity due to N-acetylation; used in prodrug synthesis.
Methyl 4-(aminomethyl)piperidine-4-carboxylate C₈H₁₆N₂O₂ 4-CH₂NH₂, 4-COOCH₃ 172.23 Enhanced hydrogen-bonding capacity; investigated for antimicrobial activity.

Key Structural and Functional Differences

Ester Group Variations: The methyl ester in the target compound offers lower molecular weight and higher polarity compared to ethyl esters (e.g., Ethyl 4-cyanopiperidine-4-carboxylate), which are more lipophilic and slower to hydrolyze . Bulkier esters (e.g., benzyl or tert-butyl) are often used as protecting groups, but methyl esters are preferred for metabolic stability in drug candidates .

Substituent Effects: The cyano group (-CN) enhances electrophilicity at the 4-position, enabling reactions like nucleophilic additions or reductions to form amines. This contrasts with methyl or isopropyl groups, which primarily influence steric effects . N-Acetyl derivatives (e.g., Methyl 1-acetylpiperidine-4-carboxylate) exhibit reduced basicity, altering solubility and receptor-binding profiles compared to unsubstituted piperidines .

Biological Activity: The cyano group in this compound is critical for protease inhibition, as seen in studies where analogs without this group showed diminished activity .

Biological Activity

Methyl 4-cyanopiperidine-4-carboxylate is a significant compound in medicinal chemistry, primarily due to its structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and comparisons with similar compounds.

Biological Activities

This compound exhibits various biological activities, particularly in pharmacology. Key areas of interest include:

  • Antitubercular Activity : The compound has been investigated for its potential as an antitubercular agent, which is crucial given the global burden of tuberculosis.
  • Protein Kinase Inhibition : It has shown promise as an inhibitor of specific protein kinases, which are vital in cancer therapy. The presence of both cyano and carboxylate groups enhances its interaction with these biological targets, potentially leading to significant therapeutic effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.
  • Introduction of Functional Groups : The cyano and carboxylate groups are introduced using nucleophilic substitution reactions or through functional group interconversion techniques.

These methods are optimized for yield and purity, often employing solvents and catalysts to facilitate reactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

Compound NameStructure FeaturesBiological Activity
Methyl piperidine-4-carboxylatePiperidine ring with carboxylateAntitubercular activity
4-AminopiperidineAmino substitution at the 4-positionAntidepressant properties
Piperidine-1-carboxylic acidCarboxylic acid at position 1Analgesic effects
N-CyanoethylpiperidineCyano group at position 1Potential anti-inflammatory properties

This compound stands out due to its specific combination of cyano and carboxylate functionalities on the same piperidine ring, which may enhance its reactivity and selectivity towards certain biological targets compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitubercular Studies : Research indicated that derivatives of this compound demonstrated potent antitubercular activity in vitro, suggesting a viable pathway for developing new treatments against tuberculosis.
  • Protein Kinase Inhibition : A study highlighted that this compound showed significant inhibition of protein kinase B (PKB), which is involved in various cancer signaling pathways. This inhibition was characterized by high selectivity over other kinases, making it a promising candidate for further development in oncology .

Q & A

Q. What synthetic methodologies are recommended for Methyl 4-cyanopiperidine-4-carboxylate, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting cyanide sources with carboxylate esters under controlled pH (e.g., 8–10) and temperature (40–60°C). Optimization involves:
  • Catalyst Screening : Testing bases like K₂CO₃ or DBU to enhance reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Yield Monitoring : Use HPLC or LC-MS to track product formation and purity .
    Table 1 : Example reaction conditions for similar piperidine derivatives:
SubstrateSolventCatalystYield (%)
Piperidine-4-esterDMFK₂CO₃72
Cyclohexane derivativeDMSODBU68

Q. How should researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze 1^1H/13^13C spectra for characteristic peaks (e.g., ester carbonyl at ~170 ppm, nitrile at ~120 ppm).
  • XRD : For crystalline samples, refine structures using SHELXL (SHELX suite) to confirm stereochemistry .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>98% by area normalization) .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

  • Methodological Answer :
  • Storage : Aliquot in amber vials at 2–8°C to prevent hydrolysis of the nitrile or ester groups.
  • Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with extreme pH .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational reactivity predictions and experimental kinetic data?

  • Methodological Answer :
  • DFT Calculations : Compare energy barriers for proposed reaction pathways (e.g., nitrile hydrolysis) using Gaussian or ORCA.
  • Experimental Validation : Conduct kinetic studies under varying temperatures (Arrhenius analysis) and pH to identify rate-limiting steps.
  • Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to quantify systematic errors between theoretical and empirical results .

Q. What experimental designs are critical for analyzing the compound’s stability in biological matrices?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to UV light, heat (40–80°C), and oxidative conditions (H₂O₂). Monitor degradation via LC-MS/MS.
  • Matrix Effects : Spike into plasma/PBS and quantify recovery rates; use internal standards (e.g., deuterated analogs) to correct for ion suppression .
    Table 2 : Stability data under stress conditions:
ConditionTime (h)Degradation (%)
pH 2.02415
60°C4830

Q. How can crystallography address contradictions in stereochemical assignments from spectroscopic data?

  • Methodological Answer :
  • Single-Crystal XRD : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Refine using SHELXL-2018; check R-factor convergence (<5%).
  • Electron Density Maps : Analyze residual density peaks to confirm/exclude tautomeric forms or disorder.
  • Validation Tools : Use PLATON or CCDC Mercury to assess geometry outliers (e.g., bond angle deviations) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvents?

  • Methodological Answer :
  • Solvent Screening : Test solubility in 10+ solvents (e.g., ethanol, THF, ethyl acetate) via gravimetric analysis.
  • Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility gaps.
  • Documentation : Report detailed experimental conditions (temperature, stirring time) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-cyanopiperidine-4-carboxylate
Reactant of Route 2
Methyl 4-cyanopiperidine-4-carboxylate

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